Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 245.32 g/mol. It is classified as a piperidine derivative, which is notable for its applications in medicinal chemistry and organic synthesis. The compound is recognized for its potential therapeutic properties and is often utilized as an intermediate in the synthesis of various pharmaceuticals.
Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate falls under the category of alkaloids due to its nitrogen-containing structure. It is also categorized as a carboxylic acid derivative because it contains a carboxylate functional group.
The synthesis of tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis often requires specific conditions such as temperature control, inert atmospheres (e.g., nitrogen), and the use of solvents like tetrahydrofuran or dichloromethane to enhance reaction efficiency and yield .
The molecular structure of tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a methoxy group. The stereochemistry is important for its biological activity, with specific configurations at the chiral centers.
Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. For instance, nucleophilic substitutions may require specific bases or acids to facilitate the reaction.
The mechanism of action for tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors in pharmacological applications. The hydroxymethyl and methoxy groups contribute to its binding affinity and specificity.
Studies have indicated that compounds with similar structures exhibit inhibitory effects on certain enzyme classes, suggesting potential therapeutic uses in treating diseases related to these enzymes .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
Tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate has several scientific uses:
This compound represents a valuable asset in both academic research and industrial applications due to its versatile chemical properties and potential biological activities.
The synthesis of tert-butyl 4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate exemplifies the strategic complexity required for functionalized piperidine scaffolds in modern drug discovery. Patent literature reveals a sophisticated five-step convergent synthesis starting from advanced bicyclic lactone precursors. The initial step involves nucleophilic ring opening using piperidine derivatives under anhydrous conditions, typically employing aprotic solvents like tetrahydrofuran or dimethylformamide [1]. A critical intermediate, tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate, undergoes selective deprotection through catalytic hydrogenolysis (Pd/C, H₂ atmosphere) to remove the benzyl protecting group [1].
Subsequent steps demonstrate the versatility of the hydroxymethyl group for further functionalization. The Mitsunobu reaction proves particularly valuable for installing the methoxy group at C3, employing cyanomethylenetributylphosphorane (Tsunoda's reagent) with methanol as the nucleophile. This approach yields the stereochemically defined product with inversion of configuration at the stereocenter [2]. Alternative pathways utilize tosylate intermediates generated by treating tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with toluenesulfonyl chloride in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), followed by nucleophilic displacement with methoxide sources [2] [4].
Table 1: Multi-Step Synthesis Optimization Parameters
Synthetic Step | Key Reagents/Conditions | Yield Range | Critical Parameters |
---|---|---|---|
Bicyclic Lactone Opening | Piperidine derivative, THF, 0°C to RT | 75-85% | Moisture exclusion, temperature control |
Hydrogenolytic Deprotection | 10% Pd/C, H₂ (50 psi), MeOH | >95% | Catalyst loading, pressure control |
Mitsunobu Etherification | Tsunoda's reagent, MeOH, DCM | 65-75% | Reaction time < 4h, exclusion of light |
Tosylation Pathway | TsCl, DABCO, DCM, 0°C | 80-90% | Base stoichiometry (1.1 equiv) |
Methoxylation | NaOMe, DMF, 60°C | 70-80% | Anhydrous solvent, temperature control |
The C3 methoxy and C4 hydroxymethyl substituents introduce significant stereochemical complexity, demanding precise synthetic control to obtain the pharmacologically relevant (3R,4S) diastereomer. Patent WO2014200786 details enantioselective acylation using chiral tertiary amine catalysts during the introduction of the tert-butoxycarbonyl (Boc) protecting group [1]. This approach leverages asymmetric induction through catalyst-controlled differentiation of prochiral faces, achieving diastereomeric excess (d.e.) >98% when employing (1R)-(–)-10-camphorsulfonic acid as a resolving agent in the crystallization step [1] [6].
The methoxylation step presents additional stereochemical challenges. Mitsunobu conditions provide stereospecific inversion at C3, converting the C3 alcohol from the (3S,4R) precursor to the desired (3R,4S) configuration in the final product. This stereoinversion is critical for biological activity, as demonstrated in structure-activity relationship (SAR) studies of AMPK activators where the (3R,4S) isomer showed 50-fold greater potency than its diastereomer [2] [10]. Crystallographic characterization confirms the cis-relative stereochemistry between C3 methoxy and C4 hydroxymethyl groups, with the piperidine ring adopting a chair conformation with equatorial substituents [10].
Table 2: Stereochemical Outcomes in Key Synthetic Steps
Reaction Step | Stereochemical Control Method | Achievable d.e. | Analytical Control Method |
---|---|---|---|
Boc Protection | Chiral DMAP derivatives (5 mol%) | 90-92% | Chiral HPLC (Chiralpak IC) |
Resolution | Diastereomeric salt crystallization | >98% | X-ray crystallography |
Mitsunobu Methoxylation | Stereospecific inversion | >99.5% | ¹H NMR (J-coupling analysis) |
Hydrogenation | Heterogeneous asymmetric catalyst | 85-90% | Polarimetry ([α]D²⁵) |
Final Purification | Diastereomer separation | >99.9% | Preparative SFC |
Translation of synthetic routes to manufacturing-scale processes requires addressing critical parameters of safety, reproducibility, and cost-efficiency. The hydrogenolysis step employs pressurized batch reactors (Parr reactors, 50-500 gallon capacity) with strict temperature control (25±5°C) and hydrogen pressure regulation (45-55 psi) to ensure complete debenzylation while preventing over-reduction [1]. Reaction completion is monitored using in-line FTIR spectroscopy tracking the disappearance of the benzyl C-H stretching band at 3030 cm⁻¹, enabling real-time decision-making without sampling [1] [6].
Purification of the final compound exploits its crystallization behavior in mixed solvent systems. Optimal purification employs a ternary solvent mixture of ethyl acetate/heptane/ethanol (5:4:1 v/v/v) in a cooling crystallizer with controlled ramp-down from 50°C to -5°C over 8 hours. This produces needle-shaped crystals with consistent particle size distribution (D₉₀ < 50 μm) essential for filtration efficiency and impurity rejection. The process achieves >99.9% chemical purity and <0.1% diastereomeric impurity, meeting stringent pharmaceutical grade specifications [1]. Continuous flow chemistry approaches have been implemented for the acylation steps, significantly improving heat transfer during the exothermic Boc protection reaction and reducing processing time by 60% compared to batch methodology [6].
The introduction of the Boc protecting group presents two industrially relevant reagent choices: tert-butyl chloroformate (ClCO₂tBu) and di-tert-butyl dicarbonate [(Boc)₂O]. A comprehensive comparative study reveals significant differences in reaction kinetics, impurity profiles, and processing requirements. The chloroformate route proceeds via mixed anhydride intermediates, requiring stoichiometric tertiary amine bases (typically N-methylmorpholine or DIPEA) at low temperatures (-20°C to 0°C) to suppress diacyl byproduct formation. This method achieves 85-90% conversion within 30 minutes but generates chloride ion as a stoichiometric byproduct, necessitating aqueous workup for removal [1] [3].
In contrast, the dicarbonate approach utilizes catalytic nucleophilic activation, typically with 4-dimethylaminopyridine (DMAP, 0.1-1 mol%), enabling reactions at ambient temperature with extended reaction times (8-12 hours). While this method provides higher isolated yields (92-95% vs. 85-88% for chloroformate), it generates tert-butanol as byproduct rather than inorganic salts, significantly simplifying workup procedures. Economic analysis favors the dicarbonate route despite higher reagent costs due to reduced waste treatment requirements and elimination of low-temperature processing. Importantly, both methods demonstrate excellent chemoselectivity for the piperidine nitrogen over the hydroxymethyl group when reaction stoichiometry is carefully controlled (1.05 equiv protecting agent) [1] [3].
Table 3: Comparative Analysis of Boc Protection Reagents
Parameter | tert-Butyl Chloroformate | Di-tert-Butyl Dicarbonate |
---|---|---|
Reaction Mechanism | Mixed anhydride formation | Nucleophilic catalysis |
Temperature Requirement | -20°C to 0°C | 20-25°C (ambient) |
Reaction Time | 0.5-1 hour | 8-12 hours |
Base Requirement | Stoichiometric tertiary amine | Catalytic DMAP (0.1-1 mol%) |
Byproducts | HCl, CO₂ | tert-Butanol, CO₂ |
Typical Isolated Yield | 85-88% | 92-95% |
Key Impurities | Di-Boc product (<3%), Chloroformate adducts | Di-Boc product (<0.5%), Carbamate isomers |
Large-Scale Feasibility | Moderate (requires cryogenic conditions) | High (ambient temperature operation) |
Waste Treatment Complexity | High (acidic aqueous waste) | Low (organic waste only) |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8